
2-Chlorochrysene
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Overview
Description
2-Chlorochrysene is an organic compound with the molecular formula C18H11Cl It is a chlorinated derivative of chrysene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorochrysene can be synthesized through several methods. One common approach involves the chlorination of chrysene using chlorine gas in the presence of a catalyst. Another method includes the reaction of 2-bromo-5-chlorobenzaldehyde with appropriate reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorochrysene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated quinones.
Reduction: Reduction reactions can produce chlorinated dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated quinones, while reduction can produce chlorinated dihydro derivatives .
Scientific Research Applications
2-Chlorochrysene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its interactions with biological systems, particularly its potential as a biochemical probe.
Medicine: Research is ongoing to investigate its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chlorochrysene involves its interaction with molecular targets and pathways within biological systems. It can bind to specific receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets are still under investigation, but studies suggest that it may influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
- 2-Bromochrysene
- 2-Fluorochrysene
- 2-Iodochrysene
Comparison: 2-Chlorochrysene is unique due to its specific chlorine substitution, which imparts distinct chemical properties compared to its brominated, fluorinated, or iodinated counterparts.
Biological Activity
2-Chlorochrysene is a chlorinated derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH). PAHs are known for their complex biological activities, including mutagenicity and carcinogenicity. The addition of chlorine atoms can significantly alter the biological properties of these compounds. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and implications for health.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C15H10Cl
- Molecular Weight : 241.7 g/mol
The presence of the chlorine atom in the 2-position of the chrysene backbone influences its interaction with biological systems.
Cytotoxicity and Cell Viability
Research has demonstrated that this compound exhibits cytotoxic effects on various mammalian cell lines. A study evaluated its impact on several cancer cell lines, including HepG2 (liver), HT-29 (colon), and HeLa (cervical) cells. The results indicated significant reductions in cell viability at varying concentrations.
Table 1: Cytotoxic Effects of this compound on Different Cell Lines
Cell Line | IC50 (μM) | Viability (%) at 10 μM |
---|---|---|
HepG2 | 16 | 30 |
HT-29 | 20 | 25 |
HeLa | 15 | 35 |
Note: IC50 represents the concentration required to inhibit cell viability by 50% after 48 hours of exposure.
The mechanism by which this compound induces cytotoxicity appears to be independent of apoptosis. Instead, it may involve disruption of cellular signaling pathways. In particular, studies have shown that chlorinated PAHs can inhibit gap junction intercellular communication (GJIC), which is crucial for maintaining tissue homeostasis.
Table 2: Effects on GJIC and MAPK Activation
Compound | GJIC Inhibition (%) | ERK1/ERK2 Activation |
---|---|---|
This compound | 70 | Increased |
Chrysene | 30 | No effect |
Case Studies and Research Findings
Several case studies have been conducted to assess the environmental and health impacts of chlorinated PAHs, including this compound. These studies highlight the compound's potential as an environmental pollutant and its implications for human health.
- Environmental Impact : A study on the degradation of chrysene derivatives showed that microbial communities could effectively degrade PAHs, including chlorinated variants, under anaerobic conditions. This finding underscores the importance of bioremediation strategies in contaminated environments.
- Health Implications : Epidemiological studies have linked exposure to chlorinated PAHs with increased risks of respiratory diseases and cancers. The mutagenic properties of these compounds necessitate further investigation into their long-term effects on human health.
Properties
Molecular Formula |
C18H11Cl |
---|---|
Molecular Weight |
262.7 g/mol |
IUPAC Name |
2-chlorochrysene |
InChI |
InChI=1S/C18H11Cl/c19-14-7-10-16-13(11-14)6-9-17-15-4-2-1-3-12(15)5-8-18(16)17/h1-11H |
InChI Key |
GEYDEIDXDHSFPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4)Cl |
Origin of Product |
United States |
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